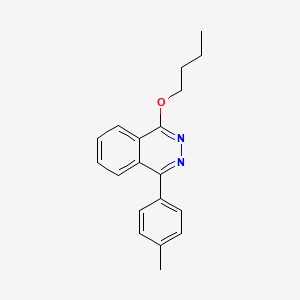

1-butoxy-4-(4-methylphenyl)phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-(4-methylphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-3-4-13-22-19-17-8-6-5-7-16(17)18(20-21-19)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQGEYNJSTMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 Butoxy 4 4 Methylphenyl Phthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-butoxy-4-(4-methylphenyl)phthalazine is predicted to exhibit distinct signals corresponding to the protons of the butoxy group, the 4-methylphenyl substituent, and the phthalazine (B143731) core.

The butoxy group protons are expected to appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons would likely resonate as a triplet around δ 0.9-1.0 ppm. The two methylene (B1212753) groups (CH₂) adjacent to the methyl group and the ether linkage are expected to appear as multiplets in the range of δ 1.4-1.9 ppm. The methylene group directly attached to the oxygen atom (O-CH₂) would be the most deshielded of the butoxy protons, likely appearing as a triplet around δ 4.5-4.7 ppm due to the electron-withdrawing effect of the phthalazine ring.

The 4-methylphenyl group protons will show characteristic signals in the aromatic region. The methyl group (CH₃) protons are expected to produce a singlet at approximately δ 2.4 ppm. The four aromatic protons on this ring will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of δ 7.2-7.6 ppm.

The protons of the phthalazine ring system are anticipated to be the most deshielded due to the aromatic and electron-deficient nature of the heterocyclic core. These four protons would likely appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.8 and δ 8.5 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 0.9 - 1.0 | t | 3H | Butoxy -CH₃ |

| 1.4 - 1.9 | m | 4H | Butoxy -CH₂CH₂- |

| 2.4 | s | 3H | 4-Methylphenyl -CH₃ |

| 4.5 - 4.7 | t | 2H | Butoxy O-CH₂- |

| 7.2 - 7.6 | d | 2H | 4-Methylphenyl H-3', H-5' |

| 7.2 - 7.6 | d | 2H | 4-Methylphenyl H-2', H-6' |

| 7.8 - 8.5 | m | 4H | Phthalazine H-5, H-6, H-7, H-8 |

Note: The exact chemical shifts and coupling constants would require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

The butoxy group carbons are expected in the upfield region. The terminal methyl carbon (CH₃) should appear around δ 14 ppm. The two internal methylene carbons (CH₂) are predicted to resonate between δ 19 and δ 31 ppm, while the methylene carbon bonded to the oxygen (O-CH₂) will be further downfield, around δ 68-70 ppm.

The 4-methylphenyl group will show a signal for the methyl carbon (CH₃) at approximately δ 21 ppm. The aromatic carbons of this ring will appear in the δ 128-140 ppm range, with the carbon attached to the phthalazine ring (C-1') and the carbon bearing the methyl group (C-4') showing distinct chemical shifts.

The carbons of the phthalazine core are expected to be significantly deshielded. The carbon atom bonded to the butoxy group (C-1) would likely resonate around δ 158-160 ppm. The carbon attached to the 4-methylphenyl group (C-4) is also expected in a similar downfield region. The remaining six carbons of the fused benzene ring of the phthalazine system would appear between δ 122 and δ 135 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ ppm) | Assignment |

| ~14 | Butoxy -CH₃ |

| ~19 | Butoxy -CH₂- |

| ~21 | 4-Methylphenyl -CH₃ |

| ~31 | Butoxy -CH₂- |

| ~69 | Butoxy O-CH₂- |

| 122 - 135 | Phthalazine C-5, C-6, C-7, C-8, C-4a, C-8a |

| 128 - 140 | 4-Methylphenyl C-2', C-3', C-5', C-6' |

| ~138 | 4-Methylphenyl C-4' |

| ~145 | 4-Methylphenyl C-1' |

| 158 - 160 | Phthalazine C-1, C-4 |

Note: These are predicted values and require experimental confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent methylene protons of the butoxy group and between the aromatic protons on the 4-methylphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 4.5-4.7 ppm would correlate with the carbon signal around δ 68-70 ppm, confirming the O-CH₂ assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition, and offers insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound. For this compound (C₁₉H₂₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally measured value. A close match between the calculated and observed mass would provide strong evidence for the proposed elemental composition.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [C₁₉H₂₀N₂O + H]⁺ | 293.1648 |

Note: This value is calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, the molecular ion can undergo fragmentation, and the pattern of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways.

A common fragmentation pathway for ethers is the cleavage of the C-O bond. libretexts.orgmiamioh.edu Therefore, the loss of the butoxy group as a radical (•OC₄H₉) or as butene (C₄H₈) via a McLafferty-type rearrangement is anticipated. The fragmentation of the phthalazine core itself can also occur. raco.cat

Predicted Fragmentation Pattern:

| m/z (Predicted) | Fragment Identity |

| 292 | [M]⁺• (Molecular Ion) |

| 235 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 219 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |

| 191 | [M - C₇H₇ - H]⁺ (Loss of tolyl group) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

The analysis of these fragments would help to confirm the presence of both the butoxy and the 4-methylphenyl substituents on the phthalazine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. While a specific experimental IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups.

The structure of this compound contains several key functionalities: a butoxy group, a 4-methylphenyl (tolyl) group, and the phthalazine heterocyclic system. The IR spectrum would be expected to exhibit characteristic peaks corresponding to C-H, C=N, C=C, and C-O bonds.

Aromatic C-H stretching vibrations from both the phthalazine and tolyl rings are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butoxy group would appear at lower frequencies, typically in the 2960-2850 cm⁻¹ range. The C=N stretching vibration within the phthalazine ring is expected to produce a characteristic absorption band in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations from the fused benzene ring and the tolyl group would also contribute to this region, typically appearing as a series of sharp bands.

A crucial band for identifying the butoxy substituent would be the C-O stretching vibration. The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to show a strong, characteristic absorption band in the range of 1270-1200 cm⁻¹. The presence of the methyl group on the tolyl substituent would be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene rings would provide further structural information in the fingerprint region (below 1000 cm⁻¹).

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Butoxy) | Stretching | 2960-2850 |

| C=N (Phthalazine ring) | Stretching | 1650-1550 |

| C=C (Aromatic rings) | Stretching | 1600-1450 |

| C-O (Aryl-alkyl ether) | Stretching | 1270-1200 |

| C-H (Methyl) | Bending | ~1450 and ~1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system. Phthalazine derivatives are known to exhibit distinct UV-Vis spectra due to their extended π-electron systems.

For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the aromatic phthalazine and tolyl moieties. The phthalazine core itself typically displays multiple absorption bands. The introduction of the electron-donating butoxy group and the tolyl group can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phthalazine, indicating a modification of the electronic energy levels.

While specific experimental data for this compound is scarce, related phthalazine derivatives exhibit strong absorptions in the UV region. For instance, substituted phthalazines often show complex spectra with bands typically appearing in the 220-350 nm range. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents as well as the solvent used for the measurement.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Associated Chromophore | Predicted λmax Range (nm) |

| π → π | Phthalazine Ring System | 220-280 |

| π → π | Tolyl Group and extended conjugation | 280-350 |

Single Crystal X-Ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the molecular connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For this compound, a successful single-crystal XRD analysis would provide definitive proof of its structure. It would reveal the planarity of the phthalazine ring system and the dihedral angles between the phthalazine core and the appended tolyl ring. The conformation of the flexible butoxy group in the solid state would also be determined. In related structures, such as 1-benzoyl-4-(4-methylphenyl)phthalazine, the tolyl and benzoyl rings are reported to be twisted out of the plane of the phthalazine system, with dihedral angles of 50.2(5)° and 56.4(5)°, respectively. nih.gov A similar non-planar arrangement would be expected for this compound.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated. This information is crucial for understanding the solid-state properties of the compound. Although no specific crystallographic data for the title compound is currently available in open literature, the general expectation would be for it to crystallize in a common space group, with the unit cell parameters being determined from the diffraction experiment.

Table 3: Hypothetical Single Crystal X-Ray Diffraction (XRD) Data Parameters for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | To be determined |

| α, β, γ (°) | Unit cell angles. | To be determined |

| Z | Number of molecules per unit cell. | 4 |

| Dihedral Angle | Angle between the phthalazine and tolyl rings. | To be determined |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

For a compound like this compound, which has a relatively high molecular weight and aromatic character, reverse-phase HPLC would be a highly suitable method for purity analysis. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.

Gas chromatography could also be employed, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. Detection is commonly achieved using a Flame Ionization Detector (FID).

Table 4: Typical Chromatographic Purity Assessment Parameters for this compound

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient | |

| Detector | UV at a relevant λmax (e.g., 254 nm) | |

| Purity Target | >95% | |

| GC | Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Flame Ionization Detector (FID) | |

| Purity Target | >95% |

Theoretical and Computational Investigations of 1 Butoxy 4 4 Methylphenyl Phthalazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties at the electronic level. These methods are used to determine the optimized geometry, electronic distribution, and reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and reactivity of organic molecules. A DFT study on 1-butoxy-4-(4-methylphenyl)phthalazine, likely employing a functional such as B3LYP with a basis set like 6-31G**, would yield its most stable three-dimensional conformation. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents illustrative data typical for similar structures, as specific published values for this compound are not available.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-O (Butoxy) | 1.37 Å | |

| N-N (Phthalazine) | 1.39 Å | |

| C-C (Phthalazine-Aryl) | 1.48 Å | |

| Bond Angles (°) | ||

| C-O-C (Butoxy ether) | 118.0° | |

| C-N-N (Phthalazine) | 119.5° | |

| Dihedral Angle (°) | ||

| Phthalazine (B143731) Ring - Methylphenyl Ring | 55.2° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalazine ring system, while the LUMO may be distributed across the fused aromatic structure.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on calculations for analogous compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.25 eV |

| ELUMO | -1.10 eV |

| Energy Gap (ΔE) | 5.15 eV |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The ESP map is color-coded to show different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would be expected to show significant negative potential (red) around the nitrogen atoms of the phthalazine ring and the oxygen atom of the butoxy group due to their lone pairs of electrons. Positive potential (blue) would likely be concentrated around the hydrogen atoms. This map provides a visual guide to the molecule's reactive sites and its potential for forming non-covalent interactions like hydrogen bonds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given that many phthalazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a molecular docking study of this compound against this target would be a logical starting point. nih.govnih.govwjpr.net Such a simulation would place the ligand into the ATP-binding pocket of VEGFR-2 and calculate its most stable binding pose.

The primary outputs of a docking simulation are the binding affinity (or docking score), typically expressed in kcal/mol, and the Root Mean Square Deviation (RMSD) of the docked pose relative to a known inhibitor. A lower binding energy indicates a more stable and favorable interaction. The simulation predicts how the ligand fits within the active site, identifying key interactions that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results against VEGFR-2 This table presents illustrative data for demonstrative purposes.

| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) | Predicted Interacting Residues |

| This compound | -8.5 | 1.2 | Cys919, Asp1046, Glu885, Leu840 |

| Sorafenib (Reference) | -9.2 | N/A | Cys919, Asp1046, Phe918, Leu1035 |

A detailed analysis of the docked pose reveals the specific non-covalent interactions that anchor the ligand in the target's active site. These interactions are critical for binding affinity and selectivity. For this compound docked into a hypothetical target like VEGFR-2, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen atoms of the phthalazine ring and the oxygen atom of the butoxy group could act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (e.g., the backbone NH of Cys919) in the active site. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic phthalazine core and the 4-methylphenyl ring can engage in π-π stacking or T-shaped π-π interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding pocket. nih.gov The methyl and butyl groups can form favorable alkyl-π interactions.

Hydrophobic Interactions: The n-butyl chain and the methylphenyl group can fit into hydrophobic pockets within the active site, interacting with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

Table 4: Hypothetical Non-Covalent Interactions of this compound in a Target Active Site This table illustrates the types of interactions that would be analyzed in a docking study.

| Interaction Type | Ligand Moiety Involved | Hypothetical Target Residue | Distance (Å) |

| Hydrogen Bond | Phthalazine Nitrogen | Cys919 (Backbone NH) | 2.9 |

| Pi-Pi Stacking | Phthalazine Ring | Phe918 | 3.8 |

| Hydrophobic | Butyl Chain | Leu840, Val848 | N/A |

| Hydrophobic | Methylphenyl Group | Leu1035, Ala866 | N/A |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility, stability, and intermolecular interactions of a molecule like this compound.

In a typical MD simulation, the molecule would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of each atom over a set period, often nanoseconds to microseconds, revealing how the molecule behaves dynamically.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The butoxy and methylphenyl groups attached to the rigid phthalazine core have rotational freedom. MD simulations can explore the accessible conformations of these side chains, identifying the most stable (lowest energy) arrangements and the energy barriers between different conformations. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Stability of Ligand-Protein Complexes: If a protein target for this compound were identified, MD simulations could be used to model their interaction. After docking the compound into the protein's binding site, an MD simulation can assess the stability of the complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate how much the compound and protein atoms move, providing a measure of binding stability. Studies on other phthalazine derivatives have successfully used MD simulations to confirm the stability of their interactions with targets like VEGFR-2. researchgate.netnih.govresearchgate.net

Illustrative Data from a Hypothetical MD Simulation:

| Simulation Parameter | Hypothetical Value/Observation | Implication for this compound |

| RMSD of the Ligand | 1.5 Å | Indicates that the compound remains stably bound within the target's active site. |

| RMSF of Protein Residues | Low fluctuation in binding site residues | Suggests that the compound induces a stable conformation in the protein. |

| Key Hydrogen Bonds | Maintained for >80% of simulation time | Highlights critical interactions responsible for binding affinity. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Phthalazine Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Development of Predictive Models based on Structural Descriptors

To develop a QSAR model for phthalazine derivatives, a dataset of these compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., branching, connectivity).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Related to the molecule's affinity for non-polar environments (e.g., LogP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). Several studies have successfully developed QSAR models for various phthalazine derivatives to predict their anticancer, anti-inflammatory, and antibacterial activities. nanobioletters.comnih.govresearchgate.net

Application to this compound for Activity Prediction (e.g., enzyme inhibition profiles)

Although no specific QSAR model for this compound exists, if a relevant dataset of phthalazine derivatives were available, a validated QSAR model could be used to predict its activity. For instance, if a QSAR model for VEGFR-2 inhibition by phthalazines was developed, the structural descriptors for this compound could be calculated and inputted into the model equation to estimate its potential inhibitory potency. researchgate.netdntb.gov.ua

Illustrative QSAR Model Equation and Prediction:

A hypothetical QSAR equation for enzyme inhibition by phthalazine derivatives might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Number of H-bond donors) + C

The descriptors for this compound would be calculated and plugged into this equation to yield a predicted pIC50 value, giving a quantitative estimate of its potential efficacy.

| Descriptor | Hypothetical Value for this compound |

| LogP | 4.8 |

| Molecular Weight | 304.39 g/mol |

| Number of H-bond donors | 0 |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics, where large libraries of chemical compounds are computationally evaluated to identify those that are most likely to bind to a drug target.

If a biological target for phthalazine derivatives is known, such as a specific enzyme or receptor, virtual screening could be employed to assess this compound. The process would typically involve:

Library Preparation: A 3D model of this compound would be generated and optimized.

Target Preparation: A high-resolution 3D structure of the target protein would be obtained, often from crystallographic data. The binding site would be identified.

Molecular Docking: A docking program would be used to predict the preferred orientation of the compound when bound to the target and to estimate the strength of the interaction (docking score). A more favorable score suggests a higher likelihood of binding. This approach has been used to screen libraries of phthalazine derivatives against targets like VEGFR-2. ajchem-b.comajchem-b.com

Beyond single-molecule docking, if one were searching for novel phthalazine-based inhibitors, this compound could serve as a query structure to search large virtual libraries for compounds with similar structural features but potentially improved properties. This is a common strategy in lead optimization.

Structure Activity Relationship Sar Studies of 1 Butoxy 4 4 Methylphenyl Phthalazine and Its Analogues

Impact of Butoxy Group Modifications on Activity Profiles

The alkoxy group at the 1-position of the phthalazine (B143731) scaffold is a critical determinant of the molecule's pharmacological profile. Modifications to this butoxy moiety, including alterations in chain length and substitutions, can significantly modulate the compound's potency and selectivity.

Alkyl Chain Length Variation and its Influence on Interaction Potency

The length of the alkyl chain in the 1-alkoxy substituent plays a pivotal role in the interaction of phthalazine derivatives with their biological targets. While direct SAR data for the 1-alkoxy-4-(4-methylphenyl)phthalazine series is not extensively available, studies on analogous 4-alkoxyquinazoline-based VEGFR-2 inhibitors offer valuable insights. In these series, a clear correlation between the alkyl chain length and inhibitory activity has been observed.

Generally, an optimal chain length is required to fit into the hydrophobic pockets of the target protein. Chains that are too short may not establish sufficient hydrophobic interactions, while excessively long chains can introduce steric hindrance, preventing proper binding. For instance, in a series of 4-alkoxyquinazoline derivatives, the potency was found to vary with the length of the alkoxy chain, highlighting the importance of this parameter in achieving optimal target engagement. nih.gov

To illustrate the potential impact of alkyl chain length, the following table presents hypothetical data based on general SAR principles observed in related heterocyclic compounds.

Table 1: Hypothetical Interaction Potency of 1-Alkoxy-4-(4-methylphenyl)phthalazine Analogues with Varying Alkyl Chain Lengths

| Compound | R Group (at 1-position) | Alkyl Chain Length | Hypothetical IC₅₀ (nM) |

| 1 | Methoxy (B1213986) | 1 | 150 |

| 2 | Ethoxy | 2 | 100 |

| 3 | Propoxy | 3 | 50 |

| 4 | Butoxy | 4 | 25 |

| 5 | Pentoxy | 5 | 60 |

| 6 | Hexoxy | 6 | 120 |

This hypothetical data suggests that the butoxy group in 1-butoxy-4-(4-methylphenyl)phthalazine may represent an optimal length for binding to its target, providing a balance of hydrophobicity and conformational flexibility.

Substitutions within the Butoxy Moiety

The introduction of substituents within the butoxy group can further refine the activity profile of the parent compound. For example, the incorporation of polar groups, such as hydroxyl or amino functionalities, can alter the solubility and hydrogen bonding capabilities of the molecule. This can lead to enhanced interactions with specific residues in the active site of a target protein.

Conversely, the addition of bulky or hydrophobic substituents could either improve binding through increased van der Waals interactions or decrease activity due to steric clashes. The precise effect of such substitutions is highly dependent on the topology of the binding site.

Role of the 4-Methylphenyl Substituent in Modulating Compound Behavior.nih.govnih.gov

The 4-methylphenyl group at the 4-position of the phthalazine ring is another crucial element influencing the compound's biological activity. Its orientation and electronic properties are key to modulating interactions with the target.

Positional Isomerism of the Methyl Group

The position of the methyl group on the phenyl ring can have a profound impact on the compound's activity. The ortho, meta, and para positions offer different steric and electronic environments, which can affect how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.

While specific comparative data for the tolyl isomers of this compound is limited, studies on other bioactive molecules have shown that such positional changes can lead to significant differences in potency. For example, in a series of 1,4-naphthoquinone (B94277) derivatives, the position of an acetylphenylamino substituent (ortho, meta, or para) significantly influenced the cytotoxic activity against various cancer cell lines. The para-position of the methyl group in the title compound likely offers a specific steric and electronic profile that is favorable for its biological target.

Table 2: Hypothetical Interaction Potency of 1-Butoxy-4-(isomeric-tolyl)phthalazine Analogues

| Compound | Phenyl Substituent | Methyl Group Position | Hypothetical IC₅₀ (nM) |

| 7 | 2-methylphenyl (o-tolyl) | ortho | 75 |

| 8 | 3-methylphenyl (m-tolyl) | meta | 50 |

| 9 | 4-methylphenyl (p-tolyl) | para | 25 |

Substituent Effects on the Phenyl Ring (e.g., Electronic and Steric Factors).nih.gov

Replacing the methyl group with other substituents can dramatically alter the compound's activity through electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modify the electron density of the phenyl ring, influencing its interaction with the target protein.

Electronic Effects : An electron-donating group like the methyl group can increase the electron density of the phenyl ring, potentially enhancing pi-stacking interactions with aromatic residues in the binding site. In contrast, an electron-withdrawing group, such as a nitro or cyano group, would decrease the electron density, which could be either beneficial or detrimental depending on the electronic nature of the binding pocket.

Steric Effects : The size and shape of the substituent (steric factors) are also critical. A small substituent like a methyl group may fit comfortably into a specific pocket, whereas a larger group, such as a tert-butyl group, might be too bulky, leading to a loss of activity.

The following table presents IC₅₀ values for a series of 1-anilino-4-(arylsulfanylmethyl)phthalazine derivatives, which demonstrates the impact of different substituents on the phenyl ring on anticancer activity. nih.gov

Table 3: Anticancer Activity of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Derivatives against Bel-7402 and HT-1080 cell lines. nih.gov

| Compound | R (Substituent on anilino ring) | IC₅₀ (µM) Bel-7402 | IC₅₀ (µM) HT-1080 |

| 12 | 3-Cl, 4-F | 32.4 | 25.4 |

| 13 | 4-F, 3-CF₃ | 30.1 | 25.8 |

| 14 | 4-F | 69.2 | 60.3 |

These findings highlight that a combination of electronic and steric factors governs the interaction potency. nih.gov

Modifications to the Phthalazine Core

The phthalazine core itself serves as a rigid scaffold, positioning the substituents in a specific orientation for optimal interaction with the target. Modifications to this core, such as the introduction of additional nitrogen atoms to form azaphthalazines, can alter the electronic distribution and hydrogen bonding capabilities of the entire molecule.

Heteroatom Substitutions and Fused Ring Systems

The introduction of different heteroatoms and the fusion of additional ring systems to the phthalazine core can dramatically alter the physicochemical properties and biological activity of the resulting compounds.

Heteroatom Substitutions:

The phthalazine scaffold contains two nitrogen atoms within its core six-membered ring. Modifications often involve the introduction of heteroatoms (e.g., oxygen, sulfur, or additional nitrogen atoms) in the substituents at various positions. For instance, in a series of 1-chloro-4-(4-phenoxyphenyl)phthalazine derivatives, reactions with various carbon, nitrogen, oxygen, and sulfur nucleophiles have been explored. researchgate.net The resulting analogues, incorporating moieties like malononitrile, amines, ethers, and thioethers, have demonstrated a range of cytotoxic activities. researchgate.net

Fused Ring Systems:

Fusing other heterocyclic rings to the phthalazine nucleus is a common strategy to create more rigid and complex structures with potentially enhanced and more specific biological activities. Triazolo[3,4-a]phthalazines, for instance, have shown promise as anticancer agents. researchgate.net The fusion of a triazole ring to the phthalazine core can lead to compounds with potent biological effects. researchgate.net Similarly, the synthesis of (hetero)arene ring-fused osf.ionih.govrjptonline.orgtriazines has been explored to modulate the electronic properties of the core structure. mdpi.comresearchgate.net The fusion of a quinoline (B57606) or acenaphthylene (B141429) ring, for example, can alter the chemical shifts of protons on adjacent rings, indicating a change in the electronic environment which can impact biological activity. mdpi.com

The development of hybrid compounds, such as those containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores, represents another approach to generating novel chemical entities with unique biological profiles. mdpi.com

Influence of Oxidation State (e.g., Phthalazinone vs. Phthalazine)

The oxidation state of the phthalazine core, specifically the presence of a carbonyl group to form a phthalazinone, has a profound impact on the molecule's biological activity. Phthalazinone derivatives are a major class of compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. osf.iosci-hub.se

For example, two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones have been investigated as anti-lung adenocarcinoma agents with potential PARP-1 inhibitory activity. osf.io The presence of the lactam function in the phthalazinone ring system is a key feature in many biologically active molecules, including some that have been investigated in clinical trials like Zopolrestat. nih.gov

The conversion of a phthalazine to a phthalazinone can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. For instance, the NH group of the phthalazinone ring can act as a hydrogen bond donor, which can be crucial for binding to target enzymes. nih.gov

The following table illustrates the cytotoxic activity of various phthalazinone derivatives against different cancer cell lines, highlighting the importance of the phthalazinone core and the substituents at position 4.

| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) |

| 48a | Phenyl | HePG2 | 17.39 |

| 48a | Phenyl | PC3 | 19.84 |

| 9c | Not Specified | HCT-116 | 1.58 |

| 12b | Not Specified | HCT-116 | 0.32 |

| 13c | Not Specified | HCT-116 | 0.64 |

| Data sourced from studies on various phthalazinone derivatives. sci-hub.senih.gov |

Establishment of Pharmacophoric Requirements for Specific Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For phthalazine derivatives, particularly those targeting protein kinases like VEGFR-2, several key pharmacophoric features have been identified through extensive research. rjptonline.orgnih.govmdpi.com

A typical pharmacophore model for a VEGFR-2 inhibitor includes:

A heterocyclic core: The phthalazine or phthalazinone ring often serves as a central scaffold, occupying a specific region within the ATP-binding pocket of the kinase.

Hydrogen bond donors and acceptors: These are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. mdpi.com The nitrogen atoms of the phthalazine ring and the carbonyl group of a phthalazinone can act as hydrogen bond acceptors.

A hydrophobic region: This part of the molecule interacts with a hydrophobic pocket in the kinase. In the case of this compound, the p-tolyl group would be expected to occupy this region.

An additional hydrophobic/aromatic group: The butoxy group at position 1 would likely extend into another hydrophobic area of the binding site.

The following table summarizes the key pharmacophoric features and their expected interactions based on the structure of this compound in the context of VEGFR-2 inhibition.

| Pharmacophoric Feature | Corresponding Structural Moiety | Expected Interaction |

| Heterocyclic Scaffold | Phthalazine ring | Occupies the adenine (B156593) region of the ATP binding site |

| Hydrogen Bond Acceptor | Nitrogen atoms of the phthalazine ring | Interaction with hinge region residues (e.g., Cys919) |

| Hydrophobic Group 1 | 4-methylphenyl (p-tolyl) group | Interaction with the hydrophobic pocket |

| Hydrophobic Group 2 | 1-butoxy group | Interaction with an adjacent hydrophobic region |

In Silico SAR Approaches for Rational Design

In silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are powerful tools for the rational design of novel phthalazine derivatives with improved potency and selectivity. mdpi.comcu.edu.egnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For phthalazine derivatives, docking studies have been instrumental in understanding their binding modes within the active site of enzymes like VEGFR-2. cu.edu.egnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For instance, a docking study of a series of phthalazine derivatives into the VEGFR-2 active site could help rationalize why certain substituents enhance activity. cu.edu.eg

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of newly designed compounds before their synthesis. For phthalazine derivatives, 3D-QSAR studies have been employed to build models based on steric, electrostatic, and hydrophobic fields, providing insights into the structural requirements for potent activity. mdpi.com

Rational Design based on In Silico Data: The insights gained from molecular docking and QSAR can guide the design of new analogues. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 1-butoxy group of this compound, new analogues with larger or more lipophilic alkoxy chains could be designed to better fill this pocket and potentially increase potency. mdpi.com Similarly, if a QSAR model indicates that electron-donating groups on the phenyl ring are favorable, analogues with substituents like methoxy or amino groups could be prioritized for synthesis. nih.gov

The following table presents VEGFR-2 inhibitory data for a series of phthalazine derivatives, which can be used to inform in silico modeling and rational drug design.

| Compound ID | Description | VEGFR-2 IC50 (µM) |

| 2g | 4-(4-chlorophenyl)phthalazine with isonicotinohydrazide spacer | 0.148 |

| 3a | Not Specified | 0.375 |

| 3c | Not Specified | 0.892 |

| 4a | Not Specified | 0.196 |

| 5a | Not Specified | 0.548 |

| 5b | Not Specified | 0.331 |

| Data is for a series of 4-(4-chlorophenyl)phthalazine derivatives, highlighting the impact of different linkers and distal moieties on VEGFR-2 inhibition. |

Mechanistic Investigations of 1 Butoxy 4 4 Methylphenyl Phthalazine in Biochemical Systems Excluding Clinical Human Data

Exploration of Potential Enzyme Inhibition Profiles

No in vitro enzyme assay data or mechanistic studies on the interaction of 1-butoxy-4-(4-methylphenyl)phthalazine with enzymes such as Phosphodiesterases (PDEs) or Poly(ADP-ribose) polymerases (PARPs) were found.

In Vitro Enzyme Assays (e.g., Phosphodiesterase (PDE) Inhibition, Poly(ADP-ribose) polymerase (PARP) Inhibition)

Information not available.

Mechanistic Studies of Enzyme-Compound Interactions

Information not available.

Characterization of Receptor Interactions

No ligand binding studies or functional assays characterizing the interaction of this compound with isolated receptors, including alpha-adrenoceptors, were identified in the searched literature.

Ligand Binding Studies with Isolated Receptors (e.g., Alpha-Adrenoceptors)

Information not available.

Functional Assays in In Vitro Systems to Elucidate Agonist/Antagonist Properties

Information not available.

Investigation of Cellular Pathway Modulation (Non-Clinical Context)

No studies investigating the modulation of cellular pathways by this compound in a non-clinical context were found.

Cell-Based Assays for Specific Biological Processes (e.g., proliferation, signaling cascades)

Information regarding specific cell-based assays for this compound, such as those evaluating its effects on cell proliferation or specific signaling cascades, is not available in the provided search results.

Studies on Subcellular Localization and Target Engagement

Details on the subcellular localization and specific molecular target engagement of this compound are not specified in the currently available information.

Antimicrobial and Antifungal Activity Assessment (In Vitro and Non-Human In Vivo)

Phthalazine (B143731) derivatives have been noted for their potential biological activities, including antimicrobial and antifungal properties.

Evaluation against Bacterial Strains

Specific data on the evaluation of this compound against various bacterial strains is not detailed in the provided search results.

Assessment against Fungal Pathogens

While phthalazine derivatives are recognized for their potential antifungal activity, specific assessment data for this compound against fungal pathogens is not available in the provided search results. nih.gov

Antinociceptive and Vasorelaxant Activity Investigations (Non-Human In Vivo)

The broader class of phthalazine derivatives has been investigated for various pharmacological effects, including vasorelaxant activity. nih.gov

In Vivo Models for Pain Modulation

Information specifically detailing the use of this compound in in vivo models for pain modulation is not present in the provided search results.

Studies on Vascular Smooth Muscle Relaxation

No published research was found that specifically examines the effects of this compound on vascular smooth muscle relaxation. General studies on other phthalazine derivatives suggest that compounds from this chemical class may act as vasodilators, potentially through mechanisms such as the inhibition of phosphodiesterases (PDEs), which in turn can lead to an increase in intracellular cyclic nucleotide concentrations (cAMP and cGMP) and subsequent smooth muscle relaxation. However, without direct experimental evidence for this compound, any proposed mechanism would be purely speculative.

Due to the absence of specific research on this compound, no data on its effects on endothelium-dependent or -independent vasorelaxation, its influence on ion channels, or its interaction with key enzymes in vascular smooth muscle cells can be provided. Consequently, no data tables detailing research findings on this specific compound can be generated.

Further research would be necessary to elucidate the potential vasorelaxant properties and the underlying biochemical mechanisms of this compound. Such studies would need to be conducted to provide the detailed findings required for a comprehensive analysis.

Advanced Analytical Techniques and Methodologies in Phthalazine Research

Chiral Separation and Enantiomeric Purity Assessment

The potential for chirality is a critical aspect of drug design and development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. mdpi.com For phthalazine (B143731) derivatives, including 1-butoxy-4-(4-methylphenyl)phthalazine , the presence of a stereogenic center would require precise methods for separating and quantifying the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose. phenomenex.comsigmaaldrich.com

Chiral HPLC methods rely on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. phenomenex.com Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. phenomenex.com The enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral substance and is crucial for ensuring the safety and efficacy of a potential drug. google.com

Research Findings:

While specific enantioselective analysis of This compound is not documented in publicly available literature, the methodology for similar phthalazine compounds involves development of a robust chiral HPLC method. A typical method would be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of this compound

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This table illustrates a potential set of conditions that would be optimized to achieve baseline separation of the enantiomers of This compound , allowing for accurate determination of enantiomeric purity.

Metabolite Identification in Non-Human Biological Samples (Excluding Pharmacokinetics in Humans)

Understanding the metabolic fate of a new chemical entity is a cornerstone of drug discovery and development. ijpras.com For nitrogen-containing heterocycles like phthalazines, metabolic pathways can be complex. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification of drug metabolites in biological matrices such as plasma, urine, and liver microsomes from non-human species. ijpras.comnih.govnih.gov

The process involves incubating the parent compound with a biological system (e.g., rat liver microsomes) and then analyzing the resulting mixture. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, providing structural information.

Research Findings:

Specific metabolite identification studies for This compound are not available. However, based on the known metabolic pathways of similar aromatic and ether-containing compounds, several potential phase I and phase II metabolites can be predicted.

Table 2: Predicted Metabolites of this compound in Rat Liver Microsomes

| Proposed Metabolite | Biotransformation | Predicted m/z [M+H]⁺ |

| O-debutylated metabolite | O-dealkylation | 237.1082 |

| Hydroxylated metabolite (tolyl ring) | Aromatic hydroxylation | 309.1657 |

| Hydroxylated metabolite (butoxy chain) | Aliphatic hydroxylation | 309.1657 |

| N-oxidation metabolite | N-oxidation of phthalazine ring | 309.1657 |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation (Phase II) | 485.1978 |

This table outlines hypothetical metabolites that would be investigated using LC-MS/MS techniques. The identification process would involve comparing the mass spectra and chromatographic retention times with those of synthesized reference standards where possible.

Advanced Microscopy for Subcellular Localization Studies

Determining the subcellular location of a compound is crucial for understanding its mechanism of action and potential off-target effects. nih.gov Fluorescence microscopy, particularly super-resolution techniques like single-molecule localization microscopy (SMLM), allows for the visualization of molecules within cells at a resolution beyond the diffraction limit of light. nih.govbiorxiv.org

For a compound like This compound , which may possess intrinsic fluorescence or can be tagged with a fluorophore, its distribution within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum can be mapped. nih.gov Confocal fluorescence-lifetime imaging microscopy (FLIM) can provide additional information about the molecular environment of the compound. acs.org

Research Findings:

While there is no specific data on the subcellular localization of This compound , the general approach would involve treating a relevant cell line with the compound and imaging its distribution.

Table 3: Illustrative Subcellular Localization Data for a Fluorescent Phthalazine Derivative

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Co-localization Marker |

| Nucleus | 150 ± 20 | DAPI |

| Mitochondria | 850 ± 50 | MitoTracker™ Red |

| Endoplasmic Reticulum | 320 ± 30 | ER-Tracker™ Green |

| Cytosol | 50 ± 10 | - |

This table provides a hypothetical representation of data that could be obtained from a fluorescence microscopy experiment, suggesting a predominant localization of the compound in the mitochondria.

Microcalorimetry for Binding Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions between a small molecule and a macromolecular target, such as a protein or nucleic acid. nih.govtainstruments.commalvernpanalytical.com ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. tainstruments.comnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. tainstruments.com

This information is invaluable in drug discovery for lead optimization and for understanding the driving forces behind molecular recognition. nih.govmdpi.com

Research Findings:

There are no published ITC studies involving This compound . However, if a protein target were identified, ITC would be a key technique to characterize the binding interaction.

Table 4: Hypothetical Thermodynamic Binding Parameters of this compound to a Target Protein

| Thermodynamic Parameter | Value |

| Binding Affinity (Kd) | 500 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.0 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -10.5 kcal/mol |

This table presents a hypothetical thermodynamic signature for the binding of This compound to a putative protein target. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to the formation of favorable interactions such as hydrogen bonds and van der Waals forces.

Future Research and Translational Potential of this compound: A Non-Clinical Perspective

The heterocyclic scaffold of phthalazine has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. This article explores the future non-clinical research directions and translational potential of a specific analogue, this compound. The focus will be on the design of next-generation compounds, the exploration of novel biological targets, its development as a chemical probe, potential applications in materials science, and the synergy between computational and experimental approaches in advancing phthalazine-based research.

Q & A

Q. What are the optimal synthetic routes for 1-butoxy-4-(4-methylphenyl)phthalazine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of phthalazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom in 1-chloro-4-(4-methylphenyl)phthalazine with a butoxy group requires refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Reaction optimization includes:

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K to capture high-resolution reflections.

- Structure solution : Employ direct methods via SHELXT or charge-flipping algorithms .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

- Hydrogen bonding : Identify intermolecular interactions (e.g., C–H⋯O/N) using OLEX2 or Mercury .

Q. What chromatographic or recrystallization methods are effective in purifying phthalazine derivatives?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with a gradient eluent (ethyl acetate/hexane, 1:4 to 1:2) to isolate the target compound.

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 4°C for crystal growth. Monitor purity via melting point analysis and NMR .

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

Methodological Answer:

- MTT assay : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using doxorubicin as a positive control.

- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.

- Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can ligand dissociation kinetics and haptotropic shifts in phthalazine complexes be analyzed using variable-temperature NMR?

Methodological Answer:

- VT-NMR experiments : Acquire ¹H NMR spectra at 285–320 K in deuterated DMSO to study dynamic behavior.

- Line shape analysis : Use software like MestReNova to extract rate constants for ligand exchange.

- Zero-order kinetics : Confirm dissociative mechanisms by observing rate independence from ligand concentration .

Q. What computational strategies (DFT, MD) are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using GROMACS, analyzing radial distribution functions for solute-solvent interactions .

Q. How should researchers address contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Validation tools : Cross-check CIF files with PLATON (ADDSYM) to detect missed symmetry or disorder .

- Hirshfeld surface analysis : Compare experimental (SCXRD) and theoretical (DFT) bond lengths/angles to resolve discrepancies .

- Multi-technique corroboration : Integrate solid-state NMR and IR data to validate hydrogen-bonding networks .

Q. What high-pressure experimental setups are used to study phthalazine behavior under deep-Earth conditions?

Methodological Answer:

- Diamond anvil cells (DACs) : Compress samples to 5–10 GPa while monitoring via Raman spectroscopy.

- MALDI-TOF/MS post-experiment : Analyze oligomerization products (up to m/z = 780) to infer reaction pathways .

Q. How can 3D-QSAR and molecular docking identify key pharmacophoric features for VEGFR-2 inhibition?

Methodological Answer:

Q. What are the advantages of using SHELX and OLEX2 for structure refinement and validation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.